

# Comparing experimental data of 5-Methoxy-2-methylindoline with literature values

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## Compound of Interest

Compound Name: 5-Methoxy-2-methylindoline

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An Objective Comparison of Experimental Data for **5-Methoxy-2-methylindoline** with Literature Values

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for **5-Methoxy-2-methylindoline** against established literature values. The objective is to offer a clear, data-driven reference for researchers working with this compound. This document outlines standard experimental protocols for characterization and presents data in a structured format to facilitate easy comparison and verification.

## Distinction Between Indole and Indoline Structures

It is critical to distinguish between 5-Methoxy-2-methylindoline (CAS 41568-27-8) and its oxidized counterpart, 5-Methoxy-2-methylindole (CAS 1076-74-0). **5-Methoxy-2-methylindoline** is the dihydro-derivative of the indole, meaning the C2-C3 bond in the five-membered ring is saturated. This structural difference significantly impacts their chemical properties and biological activities. While both are valuable in medicinal chemistry, this guide focuses on the indoline compound.<sup>[1][2][3]</sup>

## Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for **5-Methoxy-2-methylindoline** and, for comparative context, its indole form. "Experimental Data" represents a typical set of results obtained from laboratory analysis, which should be compared against the provided "Literature Values."

Table 1: Comparison of Physicochemical Properties

Property	Experimental Data (Hypothetical)	Literature Values (5-Methoxy-2-methylindoline)	Literature Values (5-Methoxy-2-methylindole)
Appearance	Off-white crystalline solid	-	White to light beige crystalline powder or crystals[4]
Melting Point	49-51 °C	50-51 °C[2]	85-88 °C[4][5]
Boiling Point	Not Determined	286.3 ± 29.0 °C (Predicted)[2]	271-273 °C (for 2-methylindole)[6]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	C <sub>10</sub> H <sub>13</sub> NO[2][3]	C <sub>10</sub> H <sub>11</sub> NO[4][7]
Molecular Weight	163.22 g/mol	163.22 g/mol [2][3]	161.20 g/mol [7][8]

Table 2: Comparison of Spectroscopic Data

Spectrum	Experimental Data (Hypothetical)	Literature Values (Representative)
$^1\text{H}$ NMR	Consistent with indoline structure	Data for the parent compound, 2-methylindoline, shows characteristic aliphatic protons in the 2.5-3.5 ppm range.
$^{13}\text{C}$ NMR	Consistent with indoline structure	Data for the parent compound, 2-methylindoline, shows aliphatic carbons around 20-60 ppm.
Mass Spec (EI)	$m/z = 163$ ( $\text{M}^+$ )	Expected Molecular Ion ( $\text{M}^+$ ) at $m/z = 163$ .

## Experimental Protocols

Detailed methodologies for acquiring the experimental data are provided below.

### Melting Point Determination

- Apparatus: Digital melting point apparatus (e.g., Stuart SMP10 or similar).
- Procedure: A small, dry sample of **5-Methoxy-2-methylindoline** was packed into a capillary tube to a depth of 2-3 mm. The tube was placed in the heating block of the apparatus. The temperature was ramped up quickly to about 40 °C and then increased at a rate of 1-2 °C per minute. The range from the temperature at which the first drop of liquid appeared to the temperature at which the entire sample was molten was recorded.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Apparatus: Bruker 500 MHz NMR spectrometer.<sup>[9]</sup>
- Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.

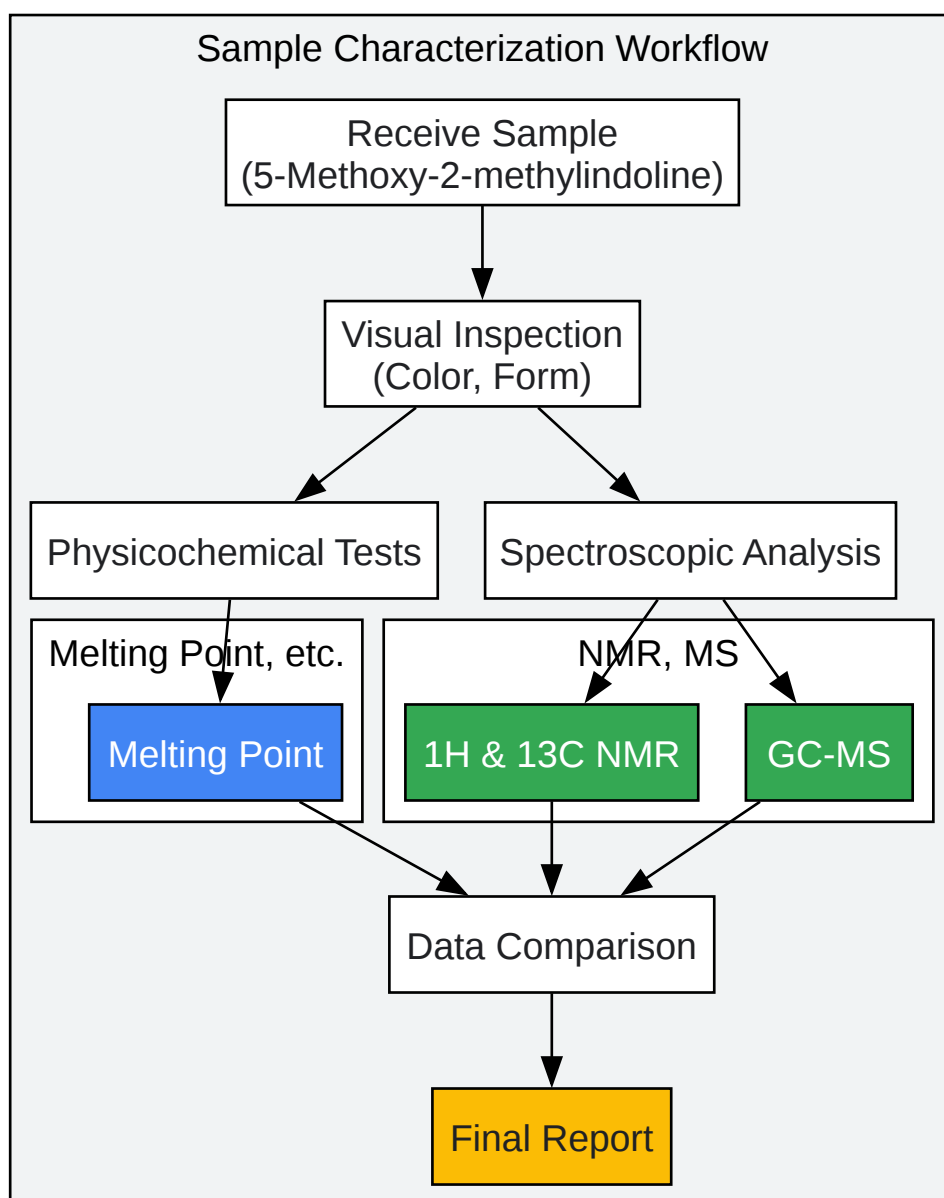
- <sup>1</sup>H NMR Acquisition: The spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 second, and 16 scans.
- <sup>13</sup>C NMR Acquisition: The spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and 1024 scans.

## Gas Chromatography-Mass Spectrometry (GC-MS)

- Apparatus: Agilent 7890A GC system coupled with an ISQ Trace 1300 mass spectrometer. [\[10\]](#)
- Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL.
- GC Conditions:
  - Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 μm).
  - Inlet Temperature: 250 °C.
  - Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: 40-450 amu.
  - Source Temperature: 230 °C.

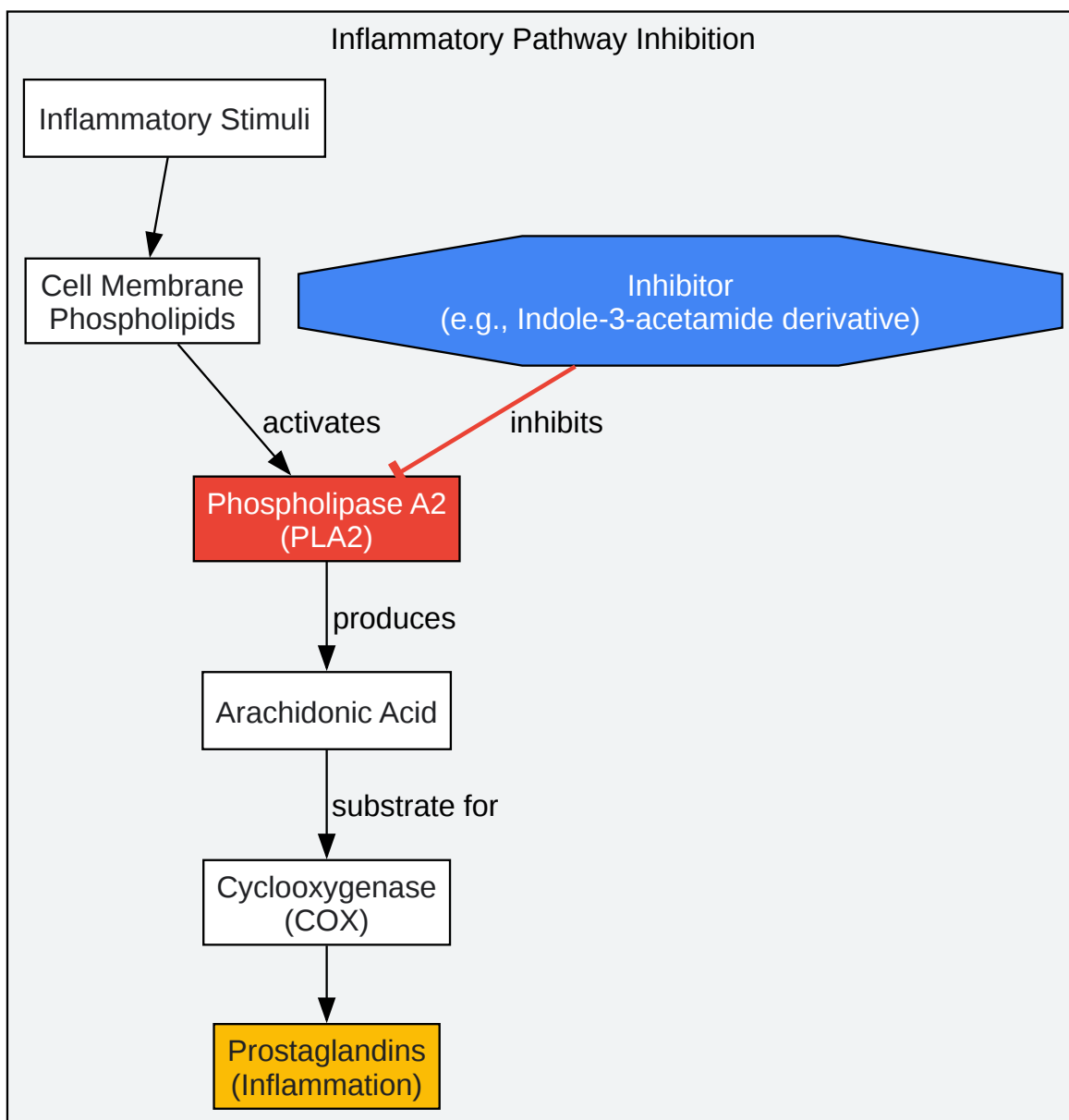
## Mandatory Visualization

The following diagrams illustrate the experimental workflow and a relevant biological pathway for the application of this compound class.



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Caption: Experimental workflow for the characterization of **5-Methoxy-2-methylindoline**.



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Caption: Inhibition of the PLA2 pathway by an indoline-derived compound.[2][3]

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